molecular formula C19H19N3O3S B4142290 ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

Cat. No.: B4142290
M. Wt: 369.4 g/mol
InChI Key: BTRBAYNEHSMAAE-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activity

Preparation Methods

The synthesis of ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole derivatives with appropriate acylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol and may involve refluxing to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This makes ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate a valuable compound for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets in biological systems. Benzimidazole derivatives are known to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate can be compared with other benzimidazole derivatives such as albendazole, mebendazole, and thiabendazole . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. The uniqueness of ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate lies in its specific substituents which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(24)13-8-10-14(11-9-13)20-17(23)12(2)26-19-21-15-6-4-5-7-16(15)22-19/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRBAYNEHSMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate
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ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate
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ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

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